molecular formula C10H10N2O2 B1340164 1-Acetyl-5-aminoindolin-2-one CAS No. 422518-10-3

1-Acetyl-5-aminoindolin-2-one

Cat. No.: B1340164
CAS No.: 422518-10-3
M. Wt: 190.2 g/mol
InChI Key: NFPWJICZQKSALC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-5-aminoindolin-2-one is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Acetyl-5-aminoindolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit acetylcholine esterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, this compound exhibits cytotoxicity against various human cancer cell lines, indicating its potential as an anticancer agent .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . This compound also affects the expression of genes involved in cell proliferation and survival, further contributing to its anticancer properties .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to the active site of acetylcholine esterase, inhibiting its activity and leading to increased levels of acetylcholine . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as kinases and transcription factors, modulating their activity and affecting gene expression . These interactions contribute to the compound’s anticancer and neuroprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biological activity . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its efficacy . Long-term studies in in vitro and in vivo settings have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of acetylcholine esterase and sustained anticancer activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit beneficial effects, such as improved cognitive function and reduced tumor growth . High doses of this compound can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . For instance, the compound undergoes enzymatic reactions, such as acetylation and deacetylation, which modulate its biological activity . Additionally, this compound can affect metabolic flux and metabolite levels, influencing cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its biological activity . For example, this compound can be transported across cell membranes by specific transporters, allowing it to reach intracellular targets and exert its effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular components . This localization influences the compound’s ability to modulate cellular processes and exert its biological effects.

Properties

IUPAC Name

1-acetyl-5-amino-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6(13)12-9-3-2-8(11)4-7(9)5-10(12)14/h2-4H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPWJICZQKSALC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)CC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

30.0 g (136 mmol) of 1-acetyl-5-nitro-2-indolinone are dissolved in a mixture of 650 ml of dichloromethane and 650 ml of methanol and after the addition of 5 g of 10% palladium on activated charcoal the mixture is hydrogenated for 45 minutes with hydrogen. Then the catalyst is filtered off and evaporated down.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three

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